Cas no 15112-52-4 (2-(ethyl carboxy)-3-methylbutanoic acid)

2-(ethyl carboxy)-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- Propanedioic acid,2-(1-methylethyl)-, 1-ethyl ester
- 2-ethoxycarbonyl-3-methylbutanoic acid
- 1-methylethyl-propanedioic acid monoethyl ester
- 2-(ethoxycarbonyl)-3-methylbutanoic acid
- 2(R,S)-isopropylmalonic acid ethyl ester
- 2-isopropyl-malonic acid monoethyl ester
- AC1L6H07
- AC1Q5ROU
- AG-K-84545
- AR-1C9221
- CTK4C6896
- Ethyl hydrogen 2-isopropylpropanedioate
- isopropyl-malonic acid monoethyl ester
- Isopropyl-malonsaeure-monoaethylester
- monoethyl ester of isopropylmalonic acid
- NSC157563
- 2-(ethyl carboxy)-3-methylbutanoic acid
- 15112-52-4
- DTXSID30303258
- HIAMVOUYSXARIQ-UHFFFAOYSA-N
- NSC-157563
- EN300-140825
- SCHEMBL1562034
-
- インチ: InChI=1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)
- InChIKey: HIAMVOUYSXARIQ-UHFFFAOYSA-N
- ほほえんだ: CCOC(C(C(=O)O)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 174.08922
- どういたいしつりょう: 174.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- PSA: 63.6
2-(ethyl carboxy)-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-140825-1.0g |
2-(ethyl carboxy)-3-methylbutanoic acid |
15112-52-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-140825-2500mg |
2-(ethyl carboxy)-3-methylbutanoic acid |
15112-52-4 | 95.0% | 2500mg |
$1034.0 | 2023-09-30 | |
Enamine | EN300-140825-5000mg |
2-(ethyl carboxy)-3-methylbutanoic acid |
15112-52-4 | 95.0% | 5000mg |
$1530.0 | 2023-09-30 | |
A2B Chem LLC | AA76412-2.5g |
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester |
15112-52-4 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
A2B Chem LLC | AA76412-10g |
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester |
15112-52-4 | 95% | 10g |
$2424.00 | 2024-04-20 | |
A2B Chem LLC | AA76412-1g |
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester |
15112-52-4 | 95% | 1g |
$591.00 | 2024-04-20 | |
1PlusChem | 1P001NKS-250mg |
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester |
15112-52-4 | 95% | 250mg |
$314.00 | 2025-02-19 | |
Enamine | EN300-140825-10000mg |
2-(ethyl carboxy)-3-methylbutanoic acid |
15112-52-4 | 95.0% | 10000mg |
$2269.0 | 2023-09-30 | |
Enamine | EN300-140825-5.0g |
2-(ethyl carboxy)-3-methylbutanoic acid |
15112-52-4 | 95% | 5.0g |
$1530.0 | 2023-02-15 | |
Enamine | EN300-140825-10.0g |
2-(ethyl carboxy)-3-methylbutanoic acid |
15112-52-4 | 95% | 10.0g |
$2269.0 | 2023-02-15 |
2-(ethyl carboxy)-3-methylbutanoic acid 関連文献
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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2-(ethyl carboxy)-3-methylbutanoic acidに関する追加情報
Introduction to 2-(ethyl carboxy)-3-methylbutanoic acid (CAS No. 15112-52-4)
2-(ethyl carboxy)-3-methylbutanoic acid, with the chemical formula C7H14O4, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 15112-52-4, is a derivative of butanoic acid, featuring an ethyl carboxyl group and a methyl substituent at the third carbon position. Its unique structural properties make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structure of 2-(ethyl carboxy)-3-methylbutanoic acid exhibits a branched-chain configuration, which influences its reactivity and interaction with biological systems. The presence of both carboxyl groups enhances its solubility in polar solvents, making it suitable for formulation in pharmaceutical solutions. This characteristic has been exploited in recent studies exploring its role as a chiral auxiliary in asymmetric synthesis, where its stereoselective properties contribute to the efficient production of enantiomerically pure compounds.
In the realm of pharmaceutical research, 2-(ethyl carboxy)-3-methylbutanoic acid has been investigated for its potential applications in drug development. Its molecular framework suggests compatibility with enzyme active sites, making it a promising scaffold for designing novel bioactive molecules. For instance, modifications of this compound have been explored in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), where the ethyl carboxyl group can be functionalized to enhance binding affinity to target proteins.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic behavior of 2-(ethyl carboxy)-3-methylbutanoic acid with greater accuracy. Molecular dynamics simulations have revealed that this compound exhibits favorable metabolic stability, suggesting its potential for use in long-term therapeutic applications. Additionally, its ability to undergo enzymatic degradation into simpler molecules makes it an environmentally friendly candidate for pharmaceutical formulations.
The industrial significance of 15112-52-4 lies in its role as a building block for more complex organic molecules. Its synthesis involves well-established chemical pathways, including esterification and oxidation processes, which can be scaled up for large-scale production. Companies specializing in fine chemicals have incorporated this compound into their catalogues due to its versatility and cost-effectiveness.
In the context of green chemistry, efforts have been made to optimize the synthesis of 2-(ethyl carboxy)-3-methylbutanoic acid using sustainable methodologies. Researchers have demonstrated that catalytic processes can significantly reduce waste and energy consumption during production. For example, the use of heterogeneous catalysts has improved yield while minimizing the formation of by-products, aligning with global initiatives to promote eco-friendly manufacturing practices.
The biological activity of CAS No 15112-52-4 has also been explored in agricultural science. Derivatives of this compound have shown potential as plant growth regulators, influencing metabolic pathways that enhance crop yield and stress resistance. Such applications highlight the broad utility of this molecule beyond traditional pharmaceuticals.
From a regulatory perspective, 2-(ethyl carboxy)-3-methylbutanoic acid benefits from favorable safety profiles, which simplifies its handling and commercialization. Regulatory agencies have classified it as a low-risk compound, allowing for easier approval in various markets. This status has encouraged further investment in research and development, fostering innovation across multiple industries.
The future prospects of 15112-52-4 are promising, with ongoing studies focusing on expanding its applications. Researchers are investigating its potential use in material science, where its structural properties could contribute to the development of novel polymers and coatings. Additionally, collaborations between academia and industry are driving exploration into new synthetic routes that could enhance production efficiency.
In summary, 2-(ethyl carboxy)-3-methylbutanoic acid (CAS No. 15112-52-4) is a multifaceted compound with significant implications in pharmaceuticals, agriculture, and industrial chemistry. Its unique structure and favorable properties make it a valuable asset in modern research and development efforts. As scientific understanding continues to evolve, the potential uses of this compound are expected to expand even further.
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